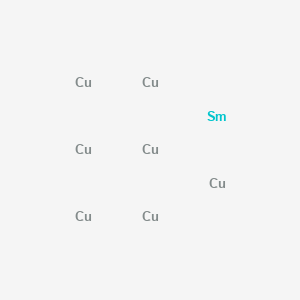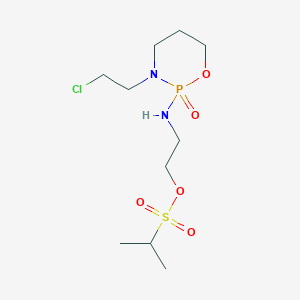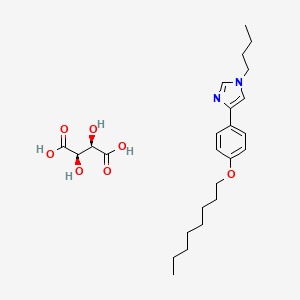
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazine and morpholine, featuring a carbohydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The morpholine or carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds.
Aplicaciones Científicas De Investigación
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The pyrazine ring may also interact with enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Morpholin-4-ylpyrazine-2-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
2-Morpholino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazine ring.
Thieno[2,3-b]pyrazine-6-carboxylic acid: Features a thieno ring fused to the pyrazine ring.
Uniqueness
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is unique due to the presence of both morpholine and carbohydrazide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40262-76-8 |
|---|---|
Fórmula molecular |
C9H13N5O2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
6-morpholin-4-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-9(15)7-5-11-6-8(12-7)14-1-3-16-4-2-14/h5-6H,1-4,10H2,(H,13,15) |
Clave InChI |
MYCWQMRSNUFNOC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CN=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


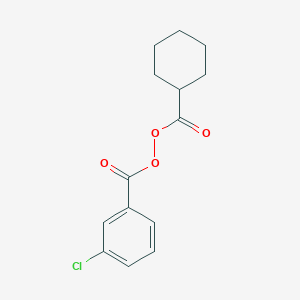
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
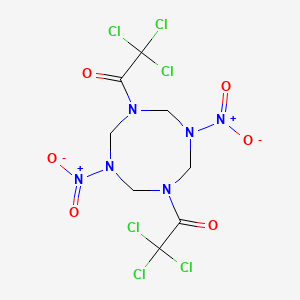
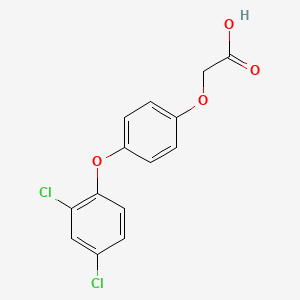
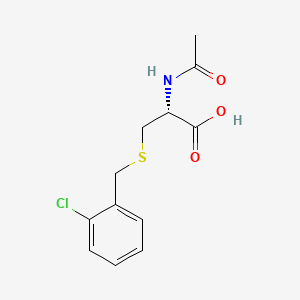
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
